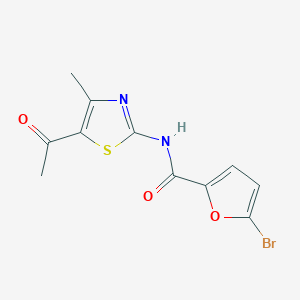
7H-Pyrido(4,3-c)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrido(4,3-c)carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. It is characterized by a fused ring system consisting of a pyridine ring and a carbazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods. One common approach involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . Another method includes a chemo- and regioselective tandem [3 + 2] heteroannulation strategy, which combines two mechanistically distinct bond-forming processes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .
Aplicaciones Científicas De Investigación
7H-Pyrido(4,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
- 10H-Pyrido[2,3-b]carbazole
- 7H-Pyrido[3,2-c]carbazole
- 11H-Pyrido[3,4-a]carbazole
Comparison: 7H-Pyrido(4,3-c)carbazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological propertiesFor example, its regioselective synthesis and ability to form stable derivatives make it a valuable compound in medicinal chemistry and material sciences .
Propiedades
Número CAS |
205-29-8 |
|---|---|
Fórmula molecular |
C15H10N2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
7H-pyrido[4,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H |
Clave InChI |
WNKWCVDUFJGGSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
| 205-29-8 | |
Sinónimos |
7H-PDCA 7H-pyrido(4,3-c)carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


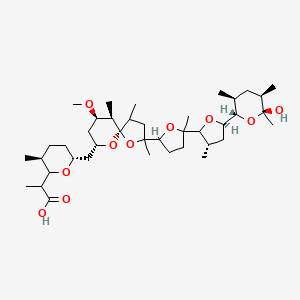
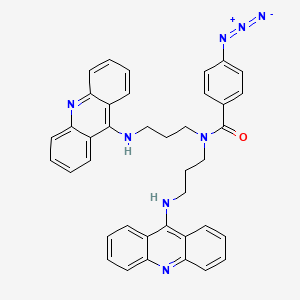
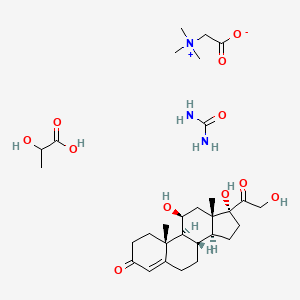
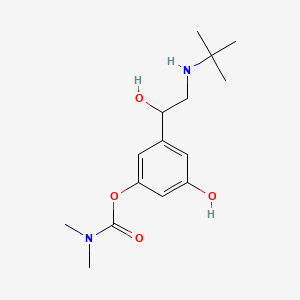
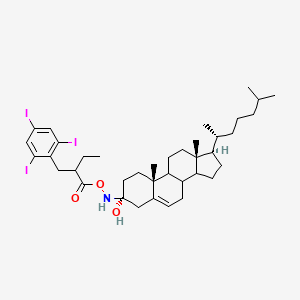
![3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1215612.png)

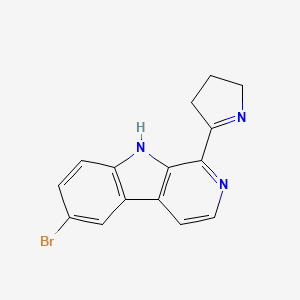



![[1-(3-Phenylpropyl)-4-piperidinyl]-(1-piperidinyl)methanone](/img/structure/B1215623.png)
